molecular formula C19H18Ge B3050727 Methyl(triphenyl)germane CAS No. 2817-44-9

Methyl(triphenyl)germane

Cat. No. B3050727
CAS RN: 2817-44-9
M. Wt: 319 g/mol
InChI Key: FSHZCRRFXLHKAE-UHFFFAOYSA-N
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Description

Methyl(triphenyl)germane (MTPEG) is an organogermanium compound with the chemical formula C18H15Ge. It is a colorless solid that is insoluble in water and is often used as a reagent in organic synthesis. MTPEG is a useful precursor to a variety of organogermanium compounds and has been used in the synthesis of a number of pharmaceuticals, including the anti-malarial drug artemisinin. In addition, MTPEG has been studied for its potential applications in biochemistry and physiology, as well as its potential use as a catalyst in laboratory experiments.

Scientific Research Applications

  • Organic Synthesis and Reactivity Methyl(triphenyl)germane has been involved in various organic synthesis processes. One study explored its addition reactions with carboxylic acid chlorides, aiming to prepare a series of α-triphenylgermyl ketones. This study highlights the potential of this compound in creating compounds with germanium adjacent to an organic functional group, showcasing its reactivity and usefulness in organic synthesis (Nicholson & Allred, 1965).

  • Catalysis The compound has been utilized in catalytic processes. For instance, it was used in the trans-selective hydrogermylation of alkynes, promoted by specific methyliron and bis(germyl)hydridoiron complexes. This application demonstrates its role in catalysis, particularly in organic reactions (Itazaki et al., 2011).

  • Photochemical Studies this compound's behavior under magnetic fields was investigated in a study focusing on its photochemical primary processes. The research revealed that the lifetime of the radical pair involving a germyl radical and the yield of the escaping germyl radical increased with the strength of the magnetic field. This insight is valuable for understanding the photochemical behavior of compounds containing germanium (Wakasa et al., 1991).

  • Molecular Structure Analysis Studies on compounds like this compound have contributed to the understanding of molecular structures and interatomic interactions. For example, research on trichlorogermanes with various functional groups provided insights into the heptacoordinate geometries around germanium atoms and the relationship between functional groups and interatomic interactions (Iwanaga et al., 2007).

Future Directions

This analysis provides a concise overview of methyl(triphenyl)germane, highlighting its properties, reactivity, and potential applications. Further studies will enhance our understanding and utilization of this intriguing compound .

properties

IUPAC Name

methyl(triphenyl)germane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Ge/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHZCRRFXLHKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Ge
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506389
Record name Methyl(triphenyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2817-44-9
Record name Methyl(triphenyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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